molecular formula C23H31ClN2O3 B588776 Etodroxizine-d8 CAS No. 1794941-58-4

Etodroxizine-d8

Cat. No.: B588776
CAS No.: 1794941-58-4
M. Wt: 427.011
InChI Key: VUFOCTSXHUWGPW-BGKXKQMNSA-N
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Description

Etodroxizine-d8 is a deuterated form of Etodroxizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used in scientific research, particularly in the field of proteomics. The deuterated form, this compound, is often utilized in studies requiring stable isotopes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etodroxizine-d8 involves the incorporation of deuterium atoms into the Etodroxizine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Etodroxizine-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Etodroxizine-d8 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Etodroxizine-d8 exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract, skin, and gastrointestinal tract. The pathways involved include the inhibition of histamine-induced signaling cascades, which ultimately reduces the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etodroxizine-d8 is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications. The presence of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic studies .

Properties

CAS No.

1794941-58-4

Molecular Formula

C23H31ClN2O3

Molecular Weight

427.011

IUPAC Name

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2

InChI Key

VUFOCTSXHUWGPW-BGKXKQMNSA-N

SMILES

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Synonyms

2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol-d8;  1-(p-Chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine-d8;  2-[2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethoxy]ethanol-d8;  Etodroxyzine-d8

Origin of Product

United States

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